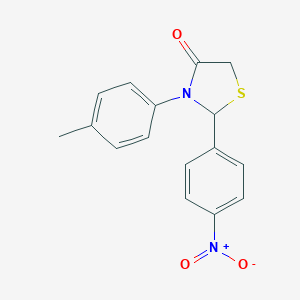
3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one typically involves the reaction of 4-methylbenzaldehyde, 4-nitrobenzaldehyde, and thiourea. The reaction is carried out in the presence of a catalyst, such as acetic acid, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The thiazolidinone ring can act as a bioisostere, mimicking the structure of natural substrates and interfering with biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-2-one
- 3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-5-one
Uniqueness
3-(4-Methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one is unique due to the specific positioning of the substituents on the thiazolidinone ring. This positioning can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C16H14N2O3S |
|---|---|
Poids moléculaire |
314.4g/mol |
Nom IUPAC |
3-(4-methylphenyl)-2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H14N2O3S/c1-11-2-6-13(7-3-11)17-15(19)10-22-16(17)12-4-8-14(9-5-12)18(20)21/h2-9,16H,10H2,1H3 |
Clé InChI |
AVWLSBMPINCXEE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
CC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3,4-dimethoxyphenyl)-10-(1H-indol-3-ylmethylene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B409671.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409672.png)
![ethyl 2-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B409673.png)
![11-[2-(benzyloxy)phenyl]-10-hexanoyl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409677.png)
![7-benzoyl-11-(4-chlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B409678.png)
![2-benzoyl-6-(3,4-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B409685.png)
![5-(4-ethoxyphenyl)-7,8-dimethoxy-1-methyl-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B409686.png)
![2-Bromo-7-(2-fluorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B409687.png)
![5-(4-ethoxyphenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B409688.png)
![2-ETHOXY-4-{1-ETHYL-7,8-DIMETHOXY-3-PHENYL-3H-PYRAZOLO[3,4-C]ISOQUINOLIN-5-YL}PHENOL](/img/structure/B409689.png)
![4-(1-ethyl-7,8-dimethoxy-3-phenylpyrazolo[3,4-c]isoquinolin-5-yl)-N,N-dimethylaniline](/img/structure/B409690.png)
![N-(4,6-dimethyl-2-pyrimidinyl)-4-{[3-(2-naphthyl)-3-oxo-1-propenyl]amino}benzenesulfonamide](/img/structure/B409691.png)
![4-(2-fluorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B409692.png)
![4-{[3-(1,3-benzodioxol-5-yl)-3-oxo-1-propenyl]amino}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B409694.png)
